9-Fluoro-1-nonyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
463-19-4 |
|---|---|
Molecular Formula |
C9H15F |
Molecular Weight |
142.21 g/mol |
IUPAC Name |
9-fluoronon-1-yne |
InChI |
InChI=1S/C9H15F/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
InChI Key |
IAJHEMNFBQPVCL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Fluoro 1 Nonyne and Analogues
Evolution of Synthetic Strategies for ω-Fluoro-1-Alkynes
Early attempts to synthesize ω-fluoro-1-alkynes were often complicated by the loss of fluorine under the reaction conditions. However, subsequent advancements in techniques involving acetylenic intermediates have led to the development of more efficient and high-yield procedures. cdnsciencepub.com
Comparative Analysis of Lithium and Sodium Acetylide Routes for Fluoroalkyne Synthesis
Both lithium and sodium acetylides have been employed in the synthesis of ω-fluoro-1-alkynes. cdnsciencepub.comiu.edu The method of choice often involves the reaction of an ω-fluoroalkyl halide with lithium acetylide, frequently stabilized as an ethylenediamine (B42938) complex. cdnsciencepub.com This complex offers the advantage of not requiring gaseous acetylene (B1199291) and generally results in higher product yields. cdnsciencepub.com The use of organometallic or inorganic superbases, such as lithium amide or n-butyllithium, is common for the synthesis of lithium acetylides from terminal alkynes. byjus.comwikipedia.org
Sodium acetylide has also been used successfully. For instance, 8-fluoro-1-octyne was prepared from 6-fluorohexyl bromide in a 50.0% yield using a sodium acetylide route in a xylene-dimethylformamide (DMF) solvent system. cdnsciencepub.com Similarly, 10-fluoro-1-decyne was synthesized from 8-fluoro-octyl bromide in a 60.1% yield. cdnsciencepub.com In contrast, the lithium acetylide route has demonstrated higher yields for other analogues, such as 91.8% for 7-fluoro-1-heptyne from 5-fluoropentyl chloride. cdnsciencepub.com
The choice between lithium and sodium acetylide can depend on the specific substrate and desired reaction conditions. Lithium acetylide, particularly the ethylenediamine complex, is often favored for its high yields and convenient handling. cdnsciencepub.com
Development of High-Yield Procedures for ω-Fluoro-1-Alkyne Production
The development of high-yield procedures has been crucial for the practical synthesis of ω-fluoro-1-alkynes. A key advancement is the use of lithium acetylide stabilized as the ethylenediamine complex. This method has been shown to produce ω-fluoro-1-alkynes in yields as high as 92%. cdnsciencepub.com
The optimized procedure involves reacting the ω-fluoroalkyl halide with the lithium acetylide complex at a specific temperature, followed by a warming step to ensure complete reaction. For ω-fluoroalkyl chlorides, the optimal initial reaction temperature is 25°C, while for bromides it is 5-10°C. cdnsciencepub.com Following the initial brisk reaction, the mixture is slowly warmed to 60°C. cdnsciencepub.com This final warming step is critical for driving the reaction to completion, especially when using alkyl chloride precursors. cdnsciencepub.com
The table below summarizes the yields of various ω-fluoro-1-alkynes prepared using the lithium acetylide route, demonstrating the effectiveness of this high-yield procedure. cdnsciencepub.com
| ω-Fluoro-1-Alkyne | Starting Material | Yield (%) |
| 5-Fluoro-1-pentyne | 3-Fluoropropyl bromide | 21.4 |
| 6-Fluoro-1-hexyne | 4-Fluorobutyl chloride | 74.8 |
| 7-Fluoro-1-heptyne | 5-Fluoropentyl chloride | 91.8 |
| 8-Fluoro-1-octyne | 6-Fluorohexyl chloride | 76.4 |
| 9-Fluoro-1-nonyne | 7-Fluoroheptyl bromide | 76.4 |
Investigations into Direct Fluorination Approaches
Direct fluorination methods offer an alternative strategy for synthesizing fluorinated compounds. These methods can be categorized as nucleophilic, electrophilic, or radical fluorination. beilstein-journals.orgmdpi.com
Challenges in Selective Terminal Fluorination of Alkyne Substrates
The direct and selective fluorination of terminal alkynes presents significant challenges. One major hurdle is controlling the regioselectivity and stereoselectivity of the fluorine addition. nih.govchemrxiv.org Hydrofluorination of alkynes, while an attractive atom-economical approach, is often plagued by issues such as the use of hazardous reagents like hydrogen fluoride (B91410) (HF) and the difficulty in controlling the reaction outcome. nih.govacs.orgnih.gov
Attempts to directly introduce a fluorine atom at the terminal position of an alkyne have been met with limited success. For instance, the reaction of alkynyl anions with the electrophilic fluorinating agent perchloryl fluoride resulted in only a low yield of the symmetrical diyne, rather than the desired 1-fluoro-1-alkyne. cdnsciencepub.com
Exploration of Electrophilic Fluorinating Agents and Alkynyl Anions for Direct C-F Bond Formation
The formation of a direct carbon-fluorine (C-F) bond is a cornerstone of organofluorine chemistry. harvard.edu Electrophilic fluorinating agents are often employed for the fluorination of electron-rich centers. worktribe.com Reagents like Selectfluor® (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are common choices for this purpose. worktribe.commdpi.com
The reaction between an alkynyl anion (a nucleophile) and an electrophilic fluorine source is a logical, yet challenging, approach to direct C-F bond formation. beilstein-journals.org Research into this area has explored various electrophilic fluorinating agents. However, reactions of alkynyl anions with reagents like aromatic sulfonyl fluorides have been largely unsuccessful in producing 1-fluoro-1-alkynes. cdnsciencepub.com
More recent strategies have focused on transition-metal-catalyzed reactions. beilstein-journals.org For example, the electrophilic fluorination of bis(phenylacetylene)-platinum(II) complexes using Selectfluor® has been shown to induce Csp–Csp reductive elimination rather than direct fluorination of the alkyne. rsc.org The development of catalytic systems that can effectively promote the direct fluorination of alkynes remains an active area of research. acs.org
Synthesis of Novel Fluoroalkyne Derivatives and Related Architectures
The synthesis of fluoroalkynes, particularly terminal alkynes bearing a fluorine atom at the opposite end of the carbon chain (ω-position), requires methods that are compatible with the C-F bond, which can be labile under certain reaction conditions.
Preparation of this compound from Haloalkyl Precursors
The synthesis of this compound can be effectively achieved through the reaction of a suitable ω-fluoroalkyl halide with an acetylenic nucleophile. A key method involves the use of lithium acetylide, often stabilized as a complex with ethylenediamine. cdnsciencepub.com This approach has proven successful for the preparation of a range of ω-fluoro-1-alkynes.
Specifically, this compound has been synthesized from 7-fluoroheptyl bromide. cdnsciencepub.com The reaction is carried out with lithium acetylide-ethylenediamine complex. For ω-fluoroalkyl bromides, the optimal reaction temperature is between 5-10°C. This method provides a good yield of the desired product. The use of the lithium acetylide-ethylenediamine complex is advantageous as it circumvents the need for gaseous acetylene and generally results in higher product yields. cdnsciencepub.com
Another route for the synthesis of ω-fluoroalkynes involves the use of sodium acetylide in a mixture of xylene and dimethylformamide (DMF). cdnsciencepub.com While this method has been used for other ω-fluoroalkynes, the lithium acetylide approach is generally preferred for its efficiency, especially when starting from alkyl chlorides. cdnsciencepub.com
Table 1: Synthesis of ω-Fluoroalkynes from Haloalkyl Precursors
| Product | Starting Material | Reagent | Yield (%) |
|---|---|---|---|
| This compound | 7-Fluoroheptyl bromide | Lithium acetylide-ethylenediamine | 76.4 |
| 8-Fluoro-1-octyne | 6-Fluorohexyl chloride | Lithium acetylide-ethylenediamine | 76.4 |
| 8-Fluoro-1-octyne | 6-Fluorohexyl bromide | Sodium acetylide in xylene-DMF | 50.0 |
| 7-Fluoro-1-heptyne | 5-Fluoropentyl chloride | Lithium acetylide-ethylenediamine | 91.8 |
| 6-Fluoro-1-hexyne | 4-Fluorobutyl chloride | Lithium acetylide-ethylenediamine | 74.8 |
| 5-Fluoro-1-pentyne | 3-Fluoropropyl bromide | Lithium acetylide-ethylenediamine | 21.4 |
| 10-Fluoro-1-decyne | 8-Fluoro-octyl bromide | Sodium acetylide in xylene-DMF | 60.1 |
Data sourced from Pattison & Dear, 1963. cdnsciencepub.com
Synthesis of Related ω-Fluoroalkynes and Fluoroalkenes (e.g., 9-fluoro-1-nonene)
The synthetic utility of ω-fluoroalkynes like this compound is demonstrated by their conversion into other valuable fluorinated compounds, such as ω-fluoroalkenes. The partial catalytic hydrogenation of ω-fluoro-1-alkynes provides a direct route to the corresponding ω-fluoro-1-alkenes.
For the synthesis of 9-fluoro-1-nonene, the partial hydrogenation of this compound is employed. A common and effective method utilizes Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). cdnsciencepub.com The reaction is typically carried out in a hydrocarbon solvent, such as n-pentane, as the use of oxygen-containing solvents can lead to over-reduction to the corresponding 1-fluoroalkane. cdnsciencepub.com Under these conditions, the hydrogenation ceases after the absorption of one mole of hydrogen, yielding the desired ω-fluoro-1-alkene in high yield. cdnsciencepub.com
This methodology has been successfully applied to a series of ω-fluoro-1-alkynes to produce the corresponding ω-fluoro-1-alkenes, highlighting the robustness of the C-F bond under these catalytic conditions.
Table 2: Synthesis of ω-Fluoro-1-alkenes by Partial Hydrogenation of ω-Fluoro-1-alkynes
| Product | Starting Material | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 9-Fluoro-1-nonene | This compound | Lindlar's Catalyst | n-Pentane | 75-86 (general range) |
| 10-Fluoro-1-decene | 10-Fluoro-1-decyne | Lindlar's Catalyst | n-Pentane | 75-86 (general range) |
Data and reaction conditions based on findings for ω-fluoro-1-alkynes. cdnsciencepub.com
Stereoselective Synthetic Approaches for Fluoroalkyne Scaffolds
The development of stereoselective methods for the synthesis of fluorinated molecules is a significant area of research, as the stereochemistry of the fluorine atom or adjacent groups can profoundly influence the biological activity and material properties of the compound. While specific stereoselective syntheses for this compound are not widely reported, general strategies for the stereocontrolled introduction of fluorine and for the synthesis of stereodefined fluoroalkenes are relevant.
For instance, the stereoselective synthesis of terminal monofluoroalkenes has been achieved through the hydrodefluorination of trifluoromethylated alkenes using lithium aluminum hydride. organic-chemistry.orgnih.gov This method proceeds via a hydroalumination reaction followed by a stereoselective fluoride elimination, yielding terminal monofluoroalkenes with good to excellent diastereoselectivities. organic-chemistry.orgnih.gov
Furthermore, chemo-, regio-, and stereoselective functionalizations of fluoroalkynes are being developed to construct complex molecular architectures. rsc.orgrsc.org These methods often utilize the unique electronic properties of the fluorine atom to control the outcome of the reaction. While these advanced methods are typically applied to more complex substrates than this compound, they represent the forefront of research in the stereoselective synthesis of organofluorine compounds and could potentially be adapted for the synthesis of chiral or stereodefined derivatives of ω-fluoroalkynes.
The challenge in the stereoselective synthesis of simple fluoroalkyne scaffolds lies in the creation of a stereocenter in a long, flexible alkyl chain. Future research may focus on asymmetric fluorination of alkyne precursors or the use of chiral auxiliaries to control the stereochemistry during the formation of the fluoroalkyne.
Chemical Reactivity and Mechanistic Studies of 9 Fluoro 1 Nonyne
Stability and Reactivity of the Carbon-Fluorine Bond in Alkyne Systems
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to fluorinated compounds. alfa-chemistry.comtaylorandfrancis.com This stability is attributed to the high bond dissociation energy and the significant electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond. alfa-chemistry.combeilstein-journals.org In the context of ω-fluoroalkynes like 9-Fluoro-1-nonyne, this inherent stability is a crucial factor in its chemical behavior.
Influence of Diverse Reaction Conditions on C-F Bond Integrity
Research has been undertaken to probe the stability of the C-F bond in ω-fluoroalkynes under a wide array of experimental conditions. cdnsciencepub.com It has been demonstrated that the C-F bond in these molecules can remain intact during various transformations, establishing ω-fluoro-1-alkynes as valuable intermediates for synthesizing long-chain ω-fluoro compounds. cdnsciencepub.com Early investigations, however, noted that under certain reaction conditions, such as those involving ethylmagnesium bromide, fluorine-free mixtures were obtained, indicating a loss of C-F bond integrity. cdnsciencepub.com In contrast, reactions like partial and total catalytic hydrogenation, halogenation, and certain coupling reactions have been successfully performed without cleaving the C-F bond. cdnsciencepub.com For instance, while partial hydrogenation using an alkali metal in liquid ammonia (B1221849) resulted in fluorine-free products, other methods have proven successful in preserving the bond. cdnsciencepub.com This highlights the critical role of reagent and condition selection in maintaining the structural integrity of the fluorinated alkyl chain.
Mechanistic Investigations of Fluorine Retention During Transformations
The retention of the fluorine atom during chemical transformations of ω-fluoroalkynes is a key finding. cdnsciencepub.com Mechanistic studies indicate that the stability of the C-F bond allows the acetylenic function to undergo various reactions without the loss of fluorine. cdnsciencepub.com This is particularly evident in Grignard reactions conducted under carefully controlled conditions. cdnsciencepub.com The successful synthesis of various derivatives from ω-fluoro-1-alkynes, where the C-F bond remains intact, underscores its stability and the viability of these compounds as synthetic intermediates. cdnsciencepub.com The ability to perform reactions at the terminal alkyne without disrupting the distant C-F bond is a testament to the localized reactivity of the alkyne and the inertness of the fluoroalkyl chain.
Functional Group Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne of this compound is a versatile functional group that can participate in a variety of chemical reactions, allowing for the construction of more complex molecules.
Grignard Reagent Interactions and Subsequent Derivatization
Grignard reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.com Their interaction with terminal alkynes like this compound is a key step in creating valuable derivatives.
The reaction of ω-fluoro-1-alkynes with Grignard reagents, specifically ethylmagnesium chloride under controlled conditions, leads to the formation of the corresponding alkynyl Grignard reagents. cdnsciencepub.com This reaction involves the deprotonation of the terminal alkyne by the Grignard reagent, forming a magnesium acetylide. libretexts.orgleah4sci.com The choice of the Grignard reagent is crucial, as the use of ethylmagnesium bromide has been shown to result in the loss of fluorine. cdnsciencepub.com The formation of this organometallic intermediate is a critical step that paves the way for further derivatization. cdnsciencepub.com
Table 1: Grignard Reagent Interaction with ω-Fluoro-1-alkynes
| Reactant | Grignard Reagent | Conditions | Outcome |
|---|---|---|---|
| ω-Fluoro-1-alkyne | Ethylmagnesium chloride | Carefully controlled | Formation of the corresponding Grignard reagent, C-F bond remains intact. cdnsciencepub.com |
The Grignard reagents formed from ω-fluoro-1-alkynes can be readily reacted with other electrophiles. cdnsciencepub.com A notable example is the reaction with α-naphthyl isocyanate to produce N-α-naphthyl-ω-fluoro-2-alkynoamides. cdnsciencepub.com This reaction proceeds by the nucleophilic attack of the alkynyl Grignard on the electrophilic carbon of the isocyanate. The resulting crystalline derivatives are valuable for the characterization of the parent ω-fluoro-1-alkynes. cdnsciencepub.com For instance, the reaction of the Grignard reagent of 8-fluoro-1-octyne with α-naphthyl isocyanate yields N-α-naphthyl-9-fluoro-2-nonynoamide. cdnsciencepub.com
Table 2: Synthesis of N-α-naphthyl-9-fluoro-2-nonynoamide
| Starting Material | Reagent 1 | Reagent 2 | Product |
|---|
This synthetic route demonstrates the utility of this compound and its homologs in creating complex molecules with retained fluorine functionality, opening avenues for the development of novel compounds with potential applications in various scientific fields.
Catalytic Hydrogenation Pathways and Product Selectivity
The triple bond of this compound can be selectively hydrogenated to either an alkene or fully reduced to an alkane, depending on the catalyst and reaction conditions employed.
Partial catalytic hydrogenation of ω-fluoro-1-alkynes, such as this compound, can be achieved with high yields using a Lindlar catalyst. cdnsciencepub.com This process involves the addition of one mole of hydrogen, after which the hydrogen uptake ceases, resulting in the formation of the corresponding ω-fluoro-1-alkene. cdnsciencepub.com For instance, the hydrogenation of this compound in the presence of a Lindlar catalyst yields 9-fluoro-1-nonene with a yield of 79.8%. cdnsciencepub.com It is crucial to use hydrocarbon solvents like n-pentane for this reaction to prevent over-reduction. cdnsciencepub.com
Table 1: Partial Hydrogenation of ω-Fluoro-1-alkynes
| Starting Material | Product | Yield (%) |
|---|---|---|
| 7-Fluoro-1-heptyne | 7-Fluoro-1-heptene | 80.4 |
| 8-Fluoro-1-octyne | 8-Fluoro-1-octene | 86.0 |
| This compound | 9-Fluoro-1-nonene | 79.8 |
| 10-Fluoro-1-decyne | 10-Fluoro-1-decene | 74.9 |
Data sourced from a study on the partial catalytic hydrogenation of ω-fluoro-1-alkynes. cdnsciencepub.com
Complete hydrogenation of the alkyne functionality in ω-fluoro-1-alkynes leads to the formation of 1-fluoroalkanes. cdnsciencepub.com The choice of solvent plays a significant role in determining the reaction's outcome. cdnsciencepub.com Oxygen-containing solvents promote total hydrogenation to the corresponding 1-fluoroalkane. cdnsciencepub.com For example, catalytic hydrogenation of conjugated diynes to α,ω-difluoroalkanes proceeds in about 60% yield, with ethanol (B145695) being a more effective solvent than ethyl acetate. cdnsciencepub.com The solvent can influence the reaction rate and, in some cases, the selectivity of the hydrogenation process. rsc.org
Halogenation Reactions of the Alkyne Functionality and Regiochemical Control
The terminal alkyne group of this compound can undergo halogenation. The addition of halogens like bromine or chlorine to an alkyne proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms. libretexts.org For terminal alkynes, the addition of hydrogen halides (HX) typically follows Markovnikov's rule, where the halogen attaches to the more substituted carbon. libretexts.org However, anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, proceeding via a radical mechanism. libretexts.orgucalgary.ca
Halogenation of the acetylenic hydrogen can be accomplished using reagents like sodium hypobromite (B1234621) or by treating the corresponding lithium derivative with p-toluenesulfonyl chloride. cdnsciencepub.com The solubility of the ω-fluoro-1-alkyne influences the reaction conditions, with dioxane being a suitable solvent for higher, less soluble members of the series. cdnsciencepub.com
Miscellaneous Coupling Reactions for Molecular Complexity
ω-Fluoro-1-alkynes are versatile building blocks for constructing more complex molecules through various coupling reactions. cdnsciencepub.com
The synthesis of α,ω-difluoroalkynes can be achieved by reacting the lithium derivative of an ω-fluoro-1-alkyne with an ω-fluoroalkyl iodide in the presence of lithium amide in liquid ammonia. cdnsciencepub.com This coupling reaction proceeds in good yields, typically ranging from 65-89%. cdnsciencepub.com
Similarly, α-chloro-ω-fluoroalkynes can be prepared by coupling ω-fluoro-1-alkynes with ω-chloroalkyl iodides. cdnsciencepub.com These compounds serve as intermediates in the synthesis of ω-fluoro-oleic and α-fluoropalmitic acids. cdnsciencepub.com For example, 1-chloro-8-fluoro-1-octyne can be synthesized from 8-fluoro-1-octyne by first forming the lithium derivative with n-butyllithium and then reacting it with p-toluenesulfonyl chloride. cdnsciencepub.com Fatty acids are long-chain carboxylic acids that are important for various biological functions and can be synthesized through various metabolic pathways. libretexts.orgthieme.denih.gov
Exploration of Emerging Reaction Platforms for Fluoroalkynes
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound, an ω-fluoroalkyl alkyne, serves as a valuable substrate for investigating the reactivity of terminally fluorinated long-chain compounds. cdnsciencepub.com Its structure, featuring a terminal alkyne for coupling reactions and a stable C-F bond at the opposite end, makes it an interesting candidate for modern synthetic methodologies. The potential of ω-fluoro-1-alkynes as intermediates for the synthesis of unique long-chain ω-fluoro compounds has been recognized for its utility in creating more complex fluorinated molecules. cdnsciencepub.com
Click Chemistry and Bioorthogonal Ligations with Fluoroalkyne Motifs
Click chemistry describes a class of reactions that are rapid, efficient, modular, and high-yielding. researchgate.net The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. researchgate.netacs.org In this context, this compound, as a terminal alkyne, is a suitable reaction partner.
The reaction proceeds via a catalyzed ligation between the organic azide and the terminal alkyne. researchgate.net The presence of the fluorine atom at the ω-position in this compound does not directly participate in the cycloaddition but results in the incorporation of a fluorinated alkyl chain into the final triazole product. This strategy is valuable for the synthesis of fluorinated molecules for various applications, including radiochemistry, where prosthetic groups bearing azides or alkynes are "clicked" to vectors. acs.org The reaction is known for its high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. acs.org
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While the classic CuAAC is not inherently bioorthogonal due to the cytotoxicity of the copper catalyst, the underlying principle of using azide-alkyne cycloaddition is central to the field. wikipedia.orgrsc.org The introduction of a fluorinated tag, such as the one derived from this compound, can be useful in biological imaging and probe development, leveraging the unique properties of fluorine.
| Property | Value | Source |
| Compound | This compound | cdnsciencepub.com |
| Synthesis | From 7-fluoroheptyl bromide and lithium acetylide | cdnsciencepub.com |
| Yield | 76.4% | cdnsciencepub.com |
| Boiling Point | 65.0-65.5 °C (at 23 mm Hg) | cdnsciencepub.com |
| Refractive Index (n²⁵D) | 1.4239 | cdnsciencepub.com |
Strain-Promoted Cycloaddition Reactions (SPAAC) of Fluoroalkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of azides and alkynes without the need for a toxic copper catalyst. acs.orgthieme-connect.de This is achieved by using a cyclooctyne (B158145), an alkyne whose reactivity is dramatically enhanced by the introduction of ring strain. acs.orgwikipedia.org
Consequently, a linear alkyne like this compound is not a direct participant in SPAAC. Instead, it would serve as a precursor for the synthesis of a fluorinated strained cyclooctyne. The reactivity of these strained systems can be finely tuned through chemical modification. The addition of electron-withdrawing groups, such as fluorine atoms, at the propargylic position of the cyclooctyne can significantly increase the reaction rate. wikipedia.org This effect is attributed to the lowering of the alkyne's LUMO through hyperconjugation between the alkyne π donor orbitals and C-F σ* acceptor orbitals. wikipedia.orgnih.gov
The development of fluorinated cyclooctynes like monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes demonstrates the successful application of fluorine to modulate reactivity in SPAAC. wikipedia.org While these specific examples involve fluorine directly adjacent to the alkyne, the principle highlights the importance of fluorination in designing advanced bioorthogonal reagents. Symmetrical cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), are often used to avoid the formation of regioisomers upon cycloaddition. acs.orgwikipedia.org The reaction between an azide and a strained alkyne is a type of 1,3-dipolar cycloaddition that proceeds via a concerted, cyclic transition state. thieme-connect.de
| Reaction Type | Key Reactants | Catalyst | Key Feature |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | High efficiency and regioselectivity. researchgate.netacs.org |
| SPAAC | Strained Alkyne (e.g., Cyclooctyne) + Azide | None (Catalyst-free) | Bioorthogonal, enabled by ring strain. acs.orgthieme-connect.de |
| SPANC | Strained Alkyne + Nitrone | None (Catalyst-free) | Rapid bioorthogonal ligation. nih.govresearchgate.net |
Catalytic Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formations
The dual functionality of this compound—a terminal alkyne and an alkyl fluoride (B91410)—opens avenues for various catalytic transformations to form new carbon-carbon and carbon-heteroatom bonds. Transition-metal catalysis is a powerful tool for such reactions. nitrkl.ac.in
The terminal alkyne end of the molecule is readily functionalized through established cross-coupling reactions. For example, Sonogashira coupling, catalyzed by palladium and copper, would allow the formation of a C(sp)-C(sp²) bond by reacting this compound with aryl or vinyl halides. Other metal-catalyzed additions across the triple bond can also be envisaged.
The formation of bonds via the cleavage of the C-F bond is a more challenging but rapidly developing area of chemistry. springernature.com The C(sp³)-F bond in this compound is strong and generally unreactive. However, methods for C-F bond activation are emerging, often utilizing transition metals or Lewis acids. springernature.comresearchgate.net While much of the research has focused on the cleavage of C(sp²)-F bonds in fluoroarenes, methodologies for activating aliphatic C-F bonds are of significant interest. springernature.com Such transformations could potentially allow for the conversion of the fluoronyl group into other functionalities, enabling the formation of new C-C, C-N, C-O, or C-S bonds at that position. springernature.com The development of catalytic systems that can selectively cleave a strong C-F bond in the presence of other functional groups remains a key challenge in synthetic chemistry. springernature.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of 9-Fluoro-1-nonyne in solution. A combination of ¹⁹F, ¹H, and ¹³C NMR, including two-dimensional experiments, allows for the unambiguous assignment of all atoms and their connectivity.
Fluorine-19 NMR is a highly sensitive technique used to probe the local electronic environment of the fluorine nucleus. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom in the molecule. The chemical shift for fluorine attached to a primary sp³-hybridized carbon (as in a -CH₂F group) typically appears in the range of -210 to -220 ppm relative to a CFCl₃ standard. rsc.org This upfield shift is characteristic of alkyl fluorides and distinguishes it clearly from other types of organofluorine compounds. The precise chemical shift provides a sensitive measure of the electronic environment at the terminus of the nonyne chain.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the backbone of the structural proof, confirming the nine-carbon chain and the positions of the terminal alkyne and fluoro groups.
The ¹H NMR spectrum is characterized by distinct signals for each proton environment. The terminal alkyne proton (H-1) is expected to appear as a triplet around δ 1.9-2.1 ppm due to coupling with the two H-3 protons. The most downfield signal in the aliphatic region would correspond to the two H-9 protons, which are directly attached to the carbon bearing the electronegative fluorine atom. This signal is predicted to be a triplet of doublets (td) around δ 4.3-4.5 ppm. vulcanchem.com The triplet splitting arises from coupling to the adjacent H-8 protons (³JHH), and the larger doublet splitting is due to the strong two-bond (geminal) coupling with the fluorine atom (²JHF), typically around 47-50 Hz. The remaining methylene (B1212753) protons of the alkyl chain (H-3 to H-8) would appear as a complex multiplet region between δ 1.3 and 2.2 ppm.
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows nine distinct signals corresponding to the nine carbon atoms. libretexts.org The terminal alkyne carbons appear at characteristic chemical shifts: C-1 (~84 ppm) and C-2 (~68 ppm). The most notable signal is that of C-9, which is significantly deshielded by the attached fluorine atom and appears around δ 83-85 ppm. This peak will also exhibit a very large one-bond coupling constant (¹JCF) of approximately 165-175 Hz in a proton-coupled spectrum. The adjacent carbon, C-8, will also show a smaller two-bond coupling (²JCF). The other methylene carbons (C-3 to C-7) resonate in the typical aliphatic region of δ 18-32 ppm. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~2.0 | t | ~2.6 |
| H-3 | ~2.2 | m | - |
| H-4 to H-7 | ~1.3-1.6 | m | - |
| H-8 | ~1.7 | m | - |
¹³C NMR Data
| Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| C-1 | ~84.1 | - |
| C-2 | ~68.2 | - |
| C-3 | ~18.3 | - |
| C-4 | ~28.2 | - |
| C-5 | ~28.6 | - |
| C-6 | ~28.9 | - |
| C-7 | ~25.1 | ²JCF ≈ 19 |
| C-8 | ~30.3 | ³JCF ≈ 6 |
To definitively establish the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling network between protons. Key correlations would be observed between H-1 and H-3, H-3 and H-4, and sequentially along the entire alkyl chain up to the H-8/H-9 correlation, confirming the integrity of the nine-carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon by linking it to its known proton. For example, the proton signal at ~4.4 ppm would show a cross-peak to the carbon signal at ~84.0 ppm, confirming these as H-9 and C-9, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting fragments of the molecule. For instance, the terminal alkyne proton (H-1) would show correlations to C-2 and C-3, while the H-9 protons would show correlations to C-8 and C-7, unequivocally confirming the placement of the fluorine atom at the end of the chain opposite the alkyne.
Vibrational Spectroscopy: Infrared and Raman Studies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. chemicalbook.commassbank.eu
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent features would be a sharp, strong band around 3310 cm⁻¹ due to the ≡C-H stretching vibration of the terminal alkyne, and a weaker band around 2120 cm⁻¹ for the C≡C triple bond stretch. nist.govchemicalbook.com The C-H stretching vibrations of the methylene groups appear as strong bands in the 2850-2960 cm⁻¹ region. A key diagnostic band is the C-F stretch, which is expected to be a strong absorption in the 1050-1100 cm⁻¹ region.
The Raman spectrum provides complementary information. While the polar C-F and ≡C-H bonds would show weaker signals, the symmetric and non-polar C≡C triple bond is expected to give a strong, sharp scattering signal around 2120 cm⁻¹ . The CH₂ backbone vibrations would also be visible. The combination of IR and Raman spectra confirms the presence of all key functional groups and provides a comprehensive vibrational profile of the molecule.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
| ≡C-H | Stretch | ~3310 | Strong, Sharp | Medium |
| -CH₂- | Stretch | ~2850-2960 | Strong | Strong |
| C≡C | Stretch | ~2120 | Weak-Medium | Strong |
| C-F | Stretch | ~1050-1100 | Strong | Weak |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula of this compound (C₉H₁₅F), which is 142.11 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z value of 142.
The fragmentation pattern provides structural information. Key fragmentation pathways for long-chain alkyl compounds involve cleavage of C-C bonds, leading to clusters of peaks separated by 14 mass units (corresponding to CH₂ groups). hmdb.ca For this compound, specific fragmentation patterns are expected:
Loss of HF: A peak at m/z 122 ([M-20]⁺) corresponding to the loss of a molecule of hydrogen fluoride (B91410).
Alpha-Cleavage: Cleavage of the C8-C9 bond is unlikely due to the strength of the C-F bond.
Alkyne Fragmentation: Cleavage of the propargylic C3-C4 bond would be favorable, leading to characteristic alkyne-containing fragments.
Alkyl Chain Fragmentation: A series of fragment ions at m/z 41, 55, 69, 83, etc., corresponding to the sequential loss of alkyl radicals from the non-fluorinated end of the chain.
The observation of the correct molecular ion and these characteristic fragments would provide strong evidence for the proposed structure.
Crystallographic Analysis of this compound Derivatives (if applicable for solid-state)
While there are no specific reports in the searched literature on the single-crystal X-ray diffraction analysis of this compound or its derivatives, the crystal structure of the parent compound, 1-nonyne (B165147), has been determined. spectrabase.com 1-Nonyne crystallizes in the orthorhombic space group Pca2₁, with molecules arranging in layers. spectrabase.com
Should a suitable solid derivative of this compound be crystallized, X-ray crystallography would provide the definitive solid-state structure. massbank.eugoogle.com Such an analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as C-H···F hydrogen bonds or dipole-dipole interactions involving the polar C-F bond, that govern the crystal packing arrangement. This would offer valuable insight into how the terminal fluorine atom influences the supramolecular assembly compared to the non-fluorinated analogue.
Integration of Spectroscopic Data for Structure-Reactivity Correlations
The comprehensive characterization of this compound, a bifunctional molecule featuring a terminal alkyne and a terminal fluorine atom, relies on the synergistic integration of data from multiple advanced spectroscopic techniques. While detailed experimental spectra for this specific compound are not widely available in published literature, a robust analysis can be constructed from foundational spectroscopic principles and data from analogous compounds. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed map of the molecule's structure is created. This integrated data is not merely for structural confirmation; it is crucial for establishing clear correlations between the molecule's structure and its chemical reactivity.
By correlating changes observed in these spectra during a chemical transformation, a detailed understanding of the reaction mechanism and outcome can be achieved. For instance, the disappearance of a signal corresponding to a reactant's functional group and the appearance of new signals can be used to monitor reaction progress and identify the resulting product. The fluorine atom, in particular, serves as a powerful spectroscopic reporter, allowing its local environment to be monitored with high sensitivity and minimal background interference. nih.gov
Predicted Spectroscopic Data for this compound
The following tables outline the predicted spectroscopic data for this compound, derived from established chemical shift and frequency databases and analysis of structurally related molecules like 1-nonyne and various fluoroalkanes. nist.govnist.gov
Predicted NMR Data (in CDCl₃)
This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm) and key coupling constants (J) in Hertz (Hz) for the primary nuclei in this compound.
| Atom Position | ¹H NMR (δ, multiplicity, J) | ¹³C NMR (δ) | ¹⁹F NMR (δ, multiplicity, J) |
| 1 (≡CH ) | 1.9 (t, J ≈ 2.7 Hz) | ~68.5 | N/A |
| 2 (-C ≡) | N/A | ~84.0 | N/A |
| 3 (-C H₂-) | 2.2 (dt, J ≈ 7.0, 2.7 Hz) | ~18.5 | N/A |
| 4-7 (-C H₂-) | 1.3 - 1.6 (m) | ~28-29 | N/A |
| 8 (-C H₂-) | 1.7 (m) | ~30.5 | N/A |
| 9 (-C H₂F) | 4.4 (dt, ²J(H-F) ≈ 47.5 Hz, ³J(H-H) ≈ 6.0 Hz) | ~84.4 | ~ -219 (t, ²J(F-H) ≈ 47.5 Hz) |
Predicted Infrared (IR) Spectroscopy Data
This table details the principal absorption bands expected in the infrared spectrum of this compound.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alkyne C-H | Stretch | ~3310 | Strong, Sharp |
| Alkyl C-H | Stretch | 2855–2960 | Medium-Strong |
| Alkyne C≡C | Stretch | ~2120 | Weak |
| Alkyl C-F | Stretch | 1000–1100 | Strong |
Predicted Mass Spectrometry (MS) Data
This table lists the expected molecular ion and primary fragment ions for this compound under electron ionization (EI).
| Ion | m/z (mass/charge) | Identity | Notes |
| [M]⁺• | 142.1 | Molecular Ion | C₉H₁₅F⁺• |
| [M-F]⁺ | 123.1 | Loss of Fluorine | A common fragmentation pathway for alkyl fluorides. whitman.edu |
| [M-HF]⁺• | 122.1 | Loss of Hydrogen Fluoride | Another characteristic fragmentation for fluoroalkanes. whitman.edu |
| [C₄H₉]⁺ | 57 | Butyl Cation | Common fragmentation of long alkyl chains. |
| [C₃H₃]⁺ | 39 | Propargyl Cation | Fragmentation near the alkyne group. |
Correlating Structure with Reactivity
The true analytical power of this data emerges when it is integrated to predict and monitor chemical reactivity. The bifunctional nature of this compound allows for reactions at either the alkyne or the fluoride terminus, and spectroscopy provides the tools to observe these events selectively.
Reactivity of the Alkyne Terminus: The terminal alkyne is the most reactive site for many organic transformations, including deprotonation, hydration, and metal-catalyzed coupling reactions. solubilityofthings.com
Monitoring by NMR and IR: In a deprotonation reaction using a strong base like sodium amide, the disappearance of the acetylenic proton signal at δ 1.9 in the ¹H NMR spectrum and the loss of the sharp ≡C-H stretch at ~3310 cm⁻¹ in the IR spectrum would provide definitive evidence of acetylide anion formation.
Confirmation by ¹³C NMR: The chemical shifts of the alkyne carbons (C1 and C2) are highly sensitive to changes in hybridization and electronic environment. Upon conversion to an sp² or sp³ center during a reaction, these signals would shift dramatically, confirming the transformation of the triple bond.
The Fluorine Atom as a Spectroscopic Reporter: The ¹⁹F nucleus is exceptionally useful for reaction monitoring due to its high NMR sensitivity and the large chemical shift dispersion, which minimizes signal overlap. lcms.cz
Confirmation of Product Identity with Mass Spectrometry: Following any reaction, mass spectrometry provides the ultimate confirmation of the product's identity by determining its molecular weight. For example, if this compound were to undergo hydration to form 9-fluorononan-2-one (B3343581) (C₉H₁₅FO), the mass spectrum of the product would show a new molecular ion peak at m/z 160, confirming the addition of a water molecule (18 amu) to the parent compound (142 amu). Analysis of the new fragmentation pattern would further corroborate the structure of the resulting ketone.
Computational and Theoretical Investigations of 9 Fluoro 1 Nonyne Chemistry
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. tamu.edu These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic characteristics. nih.gov
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the electronic structure of molecules. irbbarcelona.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler three-dimensional quantity. nih.gov This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org
For 9-fluoro-1-nonyne, DFT calculations can elucidate key molecular characteristics that dictate its reactivity and physical properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges. chemrxiv.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting intermolecular interactions and reaction sites. nih.govtaltech.ee
Below is a table of hypothetical molecular properties for this compound, representative of what a DFT study would yield.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -10.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | +0.8 eV | Energy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 11.3 eV | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| Mulliken Charge on Fluorine | -0.40 e | Indicates a partial negative charge due to fluorine's high electronegativity. |
| Mulliken Charge on C9 | +0.25 e | Indicates a partial positive charge on the carbon bonded to fluorine. |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. southampton.ac.uk For a flexible molecule like this compound, with its long alkyl chain, an infinite number of conformations exist. However, only a few of these, known as conformers, correspond to energy minima on the potential energy surface. nih.gov
The study of long-chain fluoroalkanes involves a complex interplay of steric repulsions, which favor anti (staggered) conformations, and hyperconjugative interactions, which can stabilize gauche (skewed) arrangements, particularly around the C-F bond (the "fluorine gauche effect"). wgtn.ac.nz In this compound, the linear geometry of the alkyne group at one end and the electronegative fluorine atom at the other introduce unique constraints and electronic effects that influence the conformational preferences of the intervening polymethylene chain.
Computational methods, such as DFT, are used to calculate the relative energies of these different conformers to construct a conformational energy landscape. researcher.life This landscape maps the potential energy as a function of one or more dihedral angles, revealing the most stable conformers and the energy barriers to rotation between them. researchgate.net Understanding the preferred conformations is crucial as it can significantly impact the molecule's physical properties and how it interacts with other molecules or biological targets.
The following interactive table presents a hypothetical conformational analysis for the C7-C8 bond rotation in this compound, illustrating how different spatial arrangements affect molecular stability.
| Conformer (Dihedral Angle F-C9-C8-C7) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Anti (approx. 180°) | 0.00 | The fluorine atom and the main carbon chain are on opposite sides. Often the most stable due to minimal steric hindrance. |
| Gauche+ (approx. +60°) | 0.65 | The fluorine atom is rotated 60° relative to the carbon chain. May be stabilized by hyperconjugation. |
| Gauche- (approx. -60°) | 0.65 | A mirror image of the Gauche+ conformer with similar energy. |
| Eclipsed (approx. 120°) | 3.50 | Represents a transition state between conformers with higher energy due to steric strain. |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a step-by-step view of how reactants are converted into products. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate the activation energies required for each step.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. acs.orgresearchgate.net Computational modeling provides critical insights into the high energy barriers involved and helps in designing catalysts and reaction conditions to facilitate this process. whiterose.ac.ukresearchgate.net For this compound, functionalization can occur at the alkyne or through the activation of the terminal C-F bond.
Theoretical studies on C-F activation by transition metal complexes, for instance, often investigate mechanisms such as oxidative addition. chemrxiv.org In this process, the metal center inserts itself into the C-F bond. DFT calculations can model the geometry of the transition state for this step and determine its associated energy barrier. By comparing the activation energies for different catalytic systems or substrates, researchers can predict which approaches are most likely to be successful. researchgate.net
The table below shows hypothetical activation energies for key steps in a nickel-catalyzed C-F bond functionalization of this compound, illustrating how computational models quantify reaction pathways.
| Reaction Step | Hypothetical Activation Energy (ΔG‡, kcal/mol) | Description |
|---|---|---|
| Oxidative Addition of C-F bond to Ni(0) | +25.5 | The rate-determining step where the metal center breaks the strong C-F bond. |
| Migratory Insertion of an external reagent | +12.0 | A coupled reagent inserts into the newly formed Ni-C bond. |
| Reductive Elimination | +5.5 | The final step, forming the new C-C or C-heteroatom bond and regenerating the catalyst. |
The alkyne functional group in this compound makes it a candidate for various catalytic transformations, most notably cycloaddition reactions. rsc.org For example, the Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne to form a triazole ring is a cornerstone of click chemistry. researchgate.netrsc.org The presence of a fluorine atom can significantly influence the regioselectivity and rate of such reactions.
Computational simulations can model these catalytic cycles in detail. For a cycloaddition reaction, DFT calculations can determine the activation energy barriers for the formation of different possible regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles). This allows for the prediction of the major product under either kinetic or thermodynamic control. Such simulations are invaluable for designing selective synthetic routes and understanding the electronic and steric effects the fluorine substituent imparts on the alkyne's reactivity.
The following table provides illustrative data from a simulated catalytic azide-alkyne cycloaddition with this compound, comparing the pathways to different products.
| Process | Pathway | Calculated Activation Barrier (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | Pathway to 1,4-isomer | 22.5 | The lower barrier for the 1,5-isomer suggests it would be the major product under kinetic control. |
| Pathway to 1,5-isomer | 19.8 | ||
| Diels-Alder [4+2] Cycloaddition | Endo approach | 31.2 | Both pathways have high barriers, suggesting harsh conditions would be required for this reaction. |
| Exo approach | 33.0 |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of large ensembles of molecules over time. nih.gov MD uses classical mechanics to simulate the movements of atoms and molecules, governed by a set of potential energy functions known as a force field. nih.gov
For this compound, MD simulations can provide insights into its bulk properties and how it interacts with its environment. irbbarcelona.org For example, simulations could model the liquid state of this compound to predict properties like density and viscosity. They can also be used to study how these molecules arrange themselves at an interface or how they are solvated by different solvents. A key output of MD simulations is the calculation of intermolecular interaction energies, which are composed of van der Waals and electrostatic (Coulombic) components. nih.gov By analyzing these interactions, researchers can understand phenomena such as self-aggregation, miscibility, and the formation of hydrogen bonds if appropriate partner molecules are present.
The table below presents illustrative data for intermolecular interaction energies in a simulated system of this compound in a water box, showing the contributions of different forces.
| Interaction Pair | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
|---|---|---|---|
| Nonyne-Nonyne | -4.5 | -1.2 | -5.7 |
| Nonyne-Water (Alkyne end) | -1.1 | -2.5 | -3.6 |
| Nonyne-Water (Fluorine end) | -0.8 | -3.1 | -3.9 |
| Nonyne-Water (Chain) | -2.8 | -0.5 | -3.3 |
Structure-Activity/Property Relationship (SAR/SPR) Studies on Fluorinated Alkyne Scaffolds
Computational and theoretical investigations are crucial in understanding the intricate relationship between the molecular structure of fluorinated alkynes, such as this compound, and their chemical reactivity and physical properties. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies in this area focus on how the introduction of a fluorine atom into an alkyne scaffold influences the molecule's behavior. These studies often employ methods like Density Functional Theory (DFT) to model and predict outcomes, providing insights that guide experimental work. acs.orgnih.gov
The biological and chemical effects of a compound can often be predicted from its molecular structure by comparing it to similar compounds. collaborativedrug.com This principle, known as the Structure-Activity Relationship (SAR), is a powerful tool in fields like drug discovery. collaborativedrug.comresearchgate.net By analyzing how structural modifications affect a molecule's biological activity, researchers can design new compounds with desired properties. collaborativedrug.com
Influence of Fluorine on Alkyne Reactivity and Properties
The presence of a fluorine atom, as in the 9-position of this compound, can significantly alter the electronic properties of the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can have a profound impact on adjacent functional groups. In the context of an alkyne, this can influence reaction mechanisms, regioselectivity, and stereoselectivity in various chemical transformations. snnu.edu.cn
Computational studies on transition-metal-catalyzed reactions of fluorinated alkynes have provided detailed mechanistic insights. For instance, DFT calculations have been used to elucidate the reaction pathways in processes like C–H functionalization and cycloadditions. snnu.edu.cn These studies often reveal that the fluorine substituent can lower the energy barriers for certain steps in a catalytic cycle, thereby enhancing reactivity, or conversely, increase the barriers for other pathways. acs.orgnih.gov
In the Pauson-Khand reaction of N-tethered 1,7-enynes, for example, theoretical studies have shown that the introduction of a fluorinated group can influence the reactivity. acs.orgnih.gov While a fluorinated group at an asymmetric carbon of the enyne was found to lower the energy barrier for the rate-determining alkene insertion step, a fluorine atom directly on the alkene had the opposite effect. acs.orgnih.gov Computational findings have suggested that placing fluorinated groups on the alkyne component is not advisable as it tends to increase the reaction rate barriers for subsequent steps like CO insertion and reductive elimination. nih.gov
The table below summarizes computational data from a study on the Co-mediated intramolecular Pauson-Khand reaction of fluorinated 1,7-enynes, illustrating the effect of fluorine substitution on the activation barriers of different elementary steps.
| Enyne Substrate | Fluorine Position | Alkene Insertion Barrier (kcal/mol) | CO Insertion Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) |
|---|---|---|---|---|
| 1a (Reference) | None | 15.0 | - | - |
| 1c | On Alkenyl C6 | Higher than 1a | 1.8 higher than 1a | 2.5 higher than 1a |
This table illustrates the calculated impact of fluorine substitution on the energy barriers of key steps in the Pauson-Khand reaction, based on findings from related systems. Data is derived from computational studies on fluorinated enynes. acs.orgnih.gov
Role of the Alkyne Moiety and Fluorine in Molecular Interactions
The terminal alkyne group in this compound is a key functional feature. Alkynes are known to participate in a variety of reactions, including cycloadditions, metal-catalyzed cross-couplings, and hydrofluorination. nih.gov The interplay between the alkyne and the distal fluorine atom can be explored through computational models to predict how these interactions might affect the molecule's conformational preferences and its ability to bind to active sites or interact with other molecules.
Theoretical studies, such as Natural Bond Orbital (NBO) analysis, can provide insights into the charge distribution within the molecule. nih.gov For instance, in the context of alkyne functionalization, NBO calculations can confirm partial positive charges at specific positions, explaining the observed regioselectivity of reactions like fluorination. nih.gov
The table below presents hypothetical data based on general principles of how fluorine substitution might influence key molecular properties of a long-chain alkyne like this compound compared to its non-fluorinated analog, 1-nonyne (B165147).
| Compound | Property | Predicted Value/Effect | Rationale |
|---|---|---|---|
| 1-Nonyne | Dipole Moment | Low | Primarily a nonpolar hydrocarbon chain. |
| This compound | Dipole Moment | Increased | Introduction of the highly electronegative fluorine atom. |
| 1-Nonyne | Acidity of Terminal Alkyne C-H | Baseline pKa | Standard terminal alkyne acidity. |
| This compound | Acidity of Terminal Alkyne C-H | Slightly Increased | Inductive electron withdrawal by the distant fluorine atom. |
| This compound | Reactivity in Electrophilic Addition | Potentially Altered | Fluorine's inductive effect can influence the electron density of the triple bond. |
This table provides a qualitative prediction of the structure-property relationships for this compound, drawing on established principles of fluorine chemistry.
Applications of 9 Fluoro 1 Nonyne in Advanced Organic Synthesis and Materials Science
Integration into Polymer and Materials Chemistry
Synthesis of Functional Fluoropolymers and Copolymers
The incorporation of fluorine into polymers results in materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. numberanalytics.comsubstech.comfluoropolymers.eu 9-Fluoro-1-nonyne serves as a functional monomer for the synthesis of fluoropolymers and copolymers. The terminal alkyne group is particularly reactive and can participate in various polymerization reactions.
The resulting functional polymers, bearing both the fluorinated chain and the remnant of the alkyne group in the backbone, are candidates for advanced applications in electronics, coatings, and specialty membranes. numberanalytics.comresearchgate.net
Design and Characterization of Fluorinated Surfactants
Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and other solvents to a degree not achievable with traditional hydrocarbon-based surfactants. sunoit.comnih.gov They are composed of a hydrophobic and oleophobic fluorocarbon "tail" and a hydrophilic "head" group. The 9-fluorononyl chain of this compound is an ideal candidate for the hydrophobic tail due to the properties of perfluoroalkyl groups. seimichemical.co.jp
The terminal alkyne of this compound provides a versatile anchor point for the introduction of a hydrophilic head group. For example, using azide-alkyne "click chemistry," a poly(ethylene glycol) (PEG) chain could be attached to create a non-ionic fluorinated surfactant. rsc.org This approach allows for the modular synthesis of surfactants with varying head group sizes and functionalities.
The performance of surfactants is characterized by their critical micelle concentration (CMC)—the concentration at which micelles begin to form—and the surface tension at that concentration (γCMC). Fluorinated surfactants typically exhibit very low CMC and γCMC values. chemmethod.com Increasing the length of the fluorocarbon chain generally leads to a lower CMC and enhanced surface activity. researchgate.net While specific data for surfactants derived directly from this compound is not available, the properties of analogous fluorinated surfactants provide insight into their expected performance.
| Surfactant (Perfluoroalkyl Chain Length) | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference |
|---|---|---|---|
| Perfluorobutanoic acid (C4) | 230 | 38.0 | mdpi.com |
| Perfluorohexanoic acid (C6) | 27 | 29.0 | mdpi.com |
| Perfluorooctanoic acid (C8) | 8.7 | 26.5 | mdpi.com |
| Sodium perfluorooctanoate (C8) | 9.2 | 24.7 | sioc-journal.cn |
Note: This table presents data for representative perfluoroalkanoic acid surfactants to illustrate the general trends in CMC and surface tension as a function of fluorinated chain length. Specific values for derivatives of this compound would depend on the final head group structure.
Applications in Surface Modification and Coating Technologies
The low surface energy of fluoropolymers is a direct result of the carbon-fluorine bond, making them highly effective for creating water- and oil-repellent surfaces (hydrophobic and oleophobic). substech.comfluoropolymers.eu this compound is a prime candidate for creating such surfaces due to its fluorinated tail.
There are two main strategies for using this molecule in surface modification. The first involves incorporating this compound into a polymer, which is then applied as a coating. Once applied, the low-energy fluorinated side chains spontaneously migrate to the polymer-air interface, creating a fluorinated surface layer that imparts properties like stain resistance and anti-graffiti capabilities. nih.gov This effect can be achieved even with a low concentration of the fluorinated monomer in the bulk polymer.
A second, more direct approach utilizes the terminal alkyne for covalent attachment. A surface can be pre-functionalized with azide (B81097) groups, and this compound can then be "clicked" onto the surface via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.com This method creates a dense, covalently-bound monolayer of fluorinated chains, leading to a robust and highly non-wetting surface. Such coatings are valuable in a wide range of fields, including microfluidics, protective coatings for electronics, and creating self-cleaning textiles. sunoit.comresearchgate.net The use of chemical vapor deposition (CVD) to create alkyne-functionalized polymer films further highlights the potential for this chemistry in advanced surface engineering. mit.eduacs.org
Advancements in Bioorthogonal Chemical Labeling
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions provide powerful tools for labeling and visualizing biomolecules in their natural environment. The azide-alkyne cycloaddition, or "click chemistry," is a cornerstone of this field. mdpi.comresearchgate.net
Development of Fluoroalkyne Tags for Bioconjugation Strategies
This compound can be classified as a "fluoroalkyne tag," a type of chemical reporter probe used for bioconjugation. In this context, the molecule has two key components: the terminal alkyne, which serves as the reactive "handle" for the click reaction, and the fluorine atom, which acts as a unique reporter. wikipedia.orgoregonstate.edu
The alkyne handle reacts specifically and efficiently with an azide group, which can be metabolically incorporated into a target biomolecule (e.g., a protein, glycan, or lipid). mdpi.com This reaction forms a stable triazole linkage, covalently attaching the tag to the biomolecule. While copper catalysts are often used for this reaction (CuAAC), concerns about copper toxicity in living systems have led to the development of copper-free click chemistry using strained alkynes. pnas.orgumich.edu
The fluorine atom on the tag offers distinct advantages for detection. Since fluorine is virtually absent in biological systems, it provides a "background-free" signal. researchgate.netresearchgate.net This makes this compound a potential probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics, and a ¹⁹F-labeled tag can report on the local environment of the biomolecule it is attached to. beilstein-journals.orgoup.com Furthermore, if the fluorine atom is the radioisotope ¹⁸F, the tag becomes a positron emission tomography (PET) imaging agent, allowing for non-invasive in vivo imaging. nih.govresearchgate.netcapes.gov.br
In Vivo and In Vitro Bioorthogonal Applications
The application of fluoroalkyne tags like this compound for biological labeling typically follows a two-step strategy. wikipedia.org
Metabolic Labeling: Cells or organisms are fed a precursor molecule containing an azide group. For example, an azido-sugar can be used to label cell-surface glycans, or an azido-amino acid can be incorporated into newly synthesized proteins. mdpi.comnih.gov The cell's own metabolic machinery incorporates the azido-precursor into biomolecules.
Bioorthogonal Ligation: The system is then treated with the fluoroalkyne probe (e.g., this compound attached to a fluorophore or used directly as an NMR probe). The alkyne on the probe reacts specifically with the azide-modified biomolecules, resulting in covalent labeling. nih.govmdpi.com
This strategy has been successfully used for a wide range of applications. In vitro, it has been used to label proteins on the surface of living cells, visualize the synthesis and localization of phospholipids, and profile cellular proteomes. mdpi.comnih.gov The ability to attach fluorescent dyes to biomolecules via click chemistry allows for detailed imaging using confocal microscopy. nih.gov
In vivo applications have demonstrated the power of this chemistry in whole organisms. For example, azide-alkyne cycloadditions have been used to image glycan trafficking in living mice and zebrafish. mdpi.compnas.org The development of ¹⁸F-labeled fluoroalkynes has enabled the synthesis of peptide-based PET imaging agents for tracking biological processes in real-time. nih.govcapes.gov.br The high efficiency and selectivity of click chemistry make it an invaluable tool for studying biomolecules in their native context, from single cells to whole animals. researchgate.net
| Bioorthogonal Reaction | Chemical Reporters | Probe Functionality | Application Example | Reference |
|---|---|---|---|---|
| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Fluorophore, Biotin, ¹⁸F | Labeling of peptides and viruses | nih.govcapes.gov.br |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Fluorophore, Drug Molecule | Imaging glycans in live cells and mice | mdpi.compnas.org |
| Tetrazine Ligation | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) | Fluorophore | Live cell protein labeling | mdpi.comoregonstate.edu |
| ¹⁹F NMR Probing | Azide | Fluoroalkyne or other Fluorinated Tag | Studying protein conformation and ligand binding | researchgate.netbeilstein-journals.orgoup.com |
Environmental Implications and Degradation Pathways of Fluoroalkynes
Environmental Fate Studies of Fluorinated Organic Compounds
The environmental fate of fluorinated organic compounds is complex, governed by their physical and chemical properties in conjunction with environmental conditions. itrcweb.org Many of these substances are characterized by their resistance to thermal, chemical, and biological degradation, leading to environmental persistence. nih.gov The behavior of these compounds, including their distribution and migration, is influenced by processes like phase partitioning and transformation. itrcweb.org
Poly- and perfluoroalkyl substances (PFAS) can enter the environment through various pathways, including industrial releases, disposal in wastewater systems, and surface runoff. nih.govresearchgate.net Once in the environment, their distribution is uneven; for instance, long-chain compounds tend to adsorb to solid matrices like soil, while short-chain compounds are more likely to remain in the aqueous phase. researchgate.net Some fluorinated compounds are also volatile enough for atmospheric transport, allowing them to be deposited in locations far from their original source. itrcweb.org While perfluoroalkyl acids (PFAAs) are exceptionally persistent, polyfluorinated substances, which include compounds like 9-Fluoro-1-nonyne, can undergo partial degradation through various mechanisms. itrcweb.org These transformation processes are critical as they can lead to the formation of more stable and potentially more harmful PFAAs. itrcweb.org
Table 1: Key Factors Influencing the Environmental Fate of Fluorinated Compounds
| Factor | Description | Relevance to this compound |
|---|---|---|
| Persistence | Resistance to degradation (chemical, thermal, biotic). The strong C-F bond contributes significantly to the stability of many fluorinated molecules. nih.gov | The single fluorine atom suggests it may be less persistent than perfluorinated compounds, but the C-F bond still imparts stability. |
| Transport | Movement through environmental compartments (air, water, soil). Volatility allows for atmospheric transport and deposition. itrcweb.org | As a nonyne, it may have sufficient volatility for some atmospheric transport, while its solubility will govern movement in water. |
| Partitioning | Distribution between different environmental phases (e.g., water vs. soil organic carbon). This is influenced by properties like chain length. researchgate.net | The long nine-carbon chain suggests a tendency to partition into organic matter in soil and sediment. |
| Transformation | Degradation into other substances. Polyfluorinated compounds can act as precursors to highly persistent PFAAs. itrcweb.org | Degradation pathways need to be assessed to determine if they lead to the formation of persistent PFAS. |
Abiotic Degradation Mechanisms: Atmospheric and Aqueous Phase Photo-oxidation
Abiotic degradation, particularly through photo-oxidation, is a key pathway for the transformation of many organic compounds in the environment. In the atmosphere, oxidation is primarily driven by the hydroxyl radical (OH). columbia.edu Volatile fluorinated compounds can enter the atmosphere where they undergo degradation, potentially forming more persistent substances like perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs) that can then be deposited into aquatic environments. nih.gov
The atmospheric photo-oxidation of fluorinated esters, for example, has been shown to proceed via reaction with OH radicals. nih.gov These reactions can lead to the formation of fluoroalkoxy radicals, which then undergo further reactions, including H-atom abstraction by oxygen or rearrangement to produce fluoroacetic acids. nih.gov For a compound like this compound, atmospheric oxidation would likely be initiated by the reaction of OH radicals with the C-H bonds of the alkyl chain or the triple bond. This process can generate a cascade of reactions, breaking down the molecule into smaller, more oxidized fragments. copernicus.orglbl.gov The presence of the fluorine atom can influence the reaction rates and the nature of the final degradation products. While fully fluorinated compounds are extremely stable in the atmosphere, partially fluorinated molecules are more susceptible to degradation by oxidative species. aaqr.org
Assessment of Potential for Per- and Polyfluoroalkyl Substances (PFAS) Formation
A significant environmental concern with polyfluorinated compounds is their potential to act as precursors to highly persistent per- and polyfluoroalkyl substances (PFAS). nih.gov Biotic and abiotic transformation processes can convert these precursor compounds into terminal end products like PFOA and PFOS. itrcweb.org For example, the atmospheric oxidation of fluorotelomer alcohols is a known pathway for the formation of PFCAs. nih.gov
For this compound, which is a polyfluoroalkyl substance, degradation pathways must be evaluated for their potential to yield stable PFAS. The degradation of the nonyne chain through oxidation could potentially lead to the formation of shorter-chain fluorinated carboxylic acids. If the degradation process involves the step-wise shortening of the carbon chain while leaving the carbon-fluorine bond intact, it could result in the formation of a short-chain perfluoroalkyl carboxylic acid (PFCA), which are known for their persistence and mobility in water. nih.govturi.org The transformation of polyfluoroalkyl substances in the environment can lead to unexpected temporal and spatial trends in PFAS occurrence, as the precursors degrade over time. itrcweb.org
Research into Strategies for Enhancing Biodegradability of Fluorinated Molecules
The inherent resistance of many fluorinated compounds to biodegradation is a major challenge. mdpi.comnih.gov This recalcitrance is largely attributed to the strength and stability of the carbon-fluorine bond. umn.edudntb.gov.ua However, research has shown that polyfluorinated compounds, which contain functionalities other than fluorine, can be more susceptible to microbial attack. mdpi.comnih.gov
One key strategy for biodegradation is "metabolic activation," where microbial enzymes target weaker, non-fluorinated parts of the molecule first. nih.govumn.edu This initial attack can activate the C-F bond, making subsequent cleavage more feasible than a direct enzymatic assault on the bond itself. mdpi.com For a molecule like this compound, microbes could potentially metabolize the alkyne group or the long hydrocarbon chain, initiating a degradation sequence that could eventually lead to defluorination.
Other research strategies to enhance biodegradability include:
Enrichment and Isolation: Isolating microbial strains from contaminated environments that have evolved the ability to degrade fluorinated compounds. researchgate.netucp.pt
Bioaugmentation: Introducing specialized pollutant-degrading microbes or their genes into a contaminated site to improve the efficiency of pollutant removal. researchgate.netucp.pt
Enzymatic Degradation: Identifying and engineering enzymes, such as dehalogenases, that are capable of cleaving the C-F bond. nih.govacs.org Studies have shown that some bacteria possess enzymes that can defluorinate certain substrates, though the range of chemicals they can act upon is often limited. nih.govacs.org
The ultimate goal is to achieve mineralization, the complete breakdown of the organic molecule to inorganic products, rather than biotransformation into persistent, dead-end metabolites. researchgate.netucp.pt
Development of More Environmentally Benign Fluorinated Synthetic Routes
In response to the environmental concerns associated with some fluorinated compounds and traditional synthesis methods, significant effort has been directed towards developing "green" fluorine chemistry. tandfonline.com The aim is to create synthetic routes that are more efficient, less wasteful, and use less hazardous materials. researchgate.net
Traditional methods for fluorination often involve hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), and can generate significant amounts of waste. tandfonline.com Modern approaches seek to overcome these limitations.
Table 2: Comparison of Traditional vs. Green Fluorination Strategies
| Strategy | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often use hazardous and toxic reagents (e.g., HF, SO₂F₂, KHF₂). tandfonline.comeurekalert.org | Focus on safer, more environmentally benign fluorinating agents and catalysts. tandfonline.comresearchgate.net |
| Solvents | Frequently require highly polar, high-boiling point solvents that are difficult to remove and recycle. rsc.org | Development of solvent-free reactions (mechanochemistry) or use of greener solvents. researchgate.netrsc.org |
| Efficiency | Can be energy-intensive, require high temperatures, and may have low atom economy. researchgate.net | Aim for high-yield reactions under milder conditions, often using catalysis to improve efficiency. eurekalert.orgscispace.com |
| Byproducts | Can produce significant amounts of toxic or hazardous byproducts (e.g., HCl). tandfonline.com | Design syntheses that produce minimal waste and non-toxic byproducts (e.g., NaCl, KCl). eurekalert.org |
Recent advances include mechanochemical protocols for solid-state fluorination that avoid the need for toxic solvents and can be performed under ambient conditions. rsc.org Other developments focus on catalytic fluorination of unactivated C-H bonds, allowing for the late-stage introduction of fluorine into complex molecules in a more efficient manner. tandfonline.comresearchgate.net These greener synthetic routes are crucial for producing valuable fluorine-containing molecules, potentially including compounds like this compound, in a more sustainable and environmentally responsible way. rsc.orgchemistryworld.com
Conclusion and Future Research Directions
Summary of Key Research Findings on 9-Fluoro-1-nonyne and Related ω-Fluoroalkynes
Research into this compound and its ω-fluoroalkyne analogues has been largely driven by their utility as specialized chemical building blocks. A dominant application is in the field of biomedical imaging, particularly Positron Emission Tomography (PET). The radioisotope Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its ideal decay properties. nih.gov ω-[¹⁸F]Fluoroalkynes, including the ¹⁸F isotopologue of this compound, serve as valuable synthons for labeling biomolecules.
The terminal alkyne functionality allows these compounds to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". sigmaaldrich.com This reaction is highly efficient and biocompatible, enabling the conjugation of the ¹⁸F-labeled fluoroalkyne to azide-modified peptides, proteins, or other biological vectors under mild, aqueous conditions. mdpi.com This methodology has been successfully used to prepare ¹⁸F-labeled peptides for in vivo imaging. nih.gov The short reaction times are particularly advantageous given the 109.8-minute half-life of ¹⁸F. nih.gov
Beyond PET imaging, the synthesis and reactivity of fluoroalkynes, in general, are areas of active investigation. However, the synthesis of fluoroalkynes themselves can be challenging, and they are often described as unstable or highly reactive species. nih.gov This has led to research into stabilizing these molecules, for example, through coordination to a metal center, which allows for the study of the structure and bonding of the unique M-C≡CF motif. nih.govox.ac.uk
Identification of Remaining Research Challenges and Knowledge Gaps
Despite their demonstrated utility, significant challenges and knowledge gaps remain in the chemistry of ω-fluoroalkynes.
Synthetic Accessibility and Stability: A primary hurdle is the general synthesis of fluoroalkynes. Many existing methods are not broadly applicable, and the resulting compounds can be unstable, limiting their widespread use. nih.gov Developing robust, scalable, and versatile synthetic routes to a wide range of ω-fluoroalkynes with diverse chain lengths and functionalities is a critical unmet need.
Controlled Reactivity: The transformation of fluoroalkynes remains a challenge with limited progress compared to their non-fluorinated counterparts. rsc.org The high electronegativity of the fluorine atom significantly influences the electronic properties of the alkyne, leading to unique but sometimes difficult-to-control reactivity. There is a need for a deeper mechanistic understanding to achieve predictable and selective transformations.
Stereochemical Control: For applications in biology and medicine, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. Methodologies for the asymmetric synthesis of chiral molecules containing a fluoroalkyne moiety are underdeveloped. The creation of chiral centers adjacent to or near the fluoroalkyne group with high enantiomeric purity is a significant synthetic challenge.
Proposed Future Avenues in Fluoroalkyne Chemistry
Addressing the current challenges will open up new frontiers in the application of this compound and its congeners. Future research should be directed toward several key areas.
The ability to synthesize enantiomerically pure compounds is crucial for developing effective pharmaceuticals and chemical probes. uwindsor.ca While asymmetric synthesis of various organofluorine compounds has seen significant progress, its application to fluoroalkynes is still nascent. chimia.ch Future efforts should focus on:
Catalytic Asymmetric Fluorination and Alkynylation: Developing new chiral catalysts—whether based on transition metals or organocatalysts—that can introduce either the fluorine atom or the alkyne group enantioselectively.
Use of Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of reactions, which can then be cleaved to yield the desired chiral fluoroalkyne product. du.ac.in
Kinetic Resolution: Devising methods to selectively react one enantiomer from a racemic mixture of a chiral fluoroalkyne, leaving the other enantiomer unreacted and thus enriched.
New catalytic systems are needed to unlock the full synthetic potential of ω-fluoroalkynes. Research in this area could include:
Transition-Metal Catalysis: Designing novel transition-metal complexes that can activate the C-F or C≡C bonds selectively, enabling a broader range of transformations such as cross-coupling, cyclization, and functionalization reactions. mdpi.com The use of fluorine as a detachable "activator" in transition-metal-free annulations is an example of an innovative strategy that merits further exploration. rsc.org
Photoredox and Electrocatalysis: Harnessing the power of light or electricity to drive novel fluoroalkyne transformations under mild conditions. mdpi.com These methods can provide alternative reaction pathways that are not accessible through traditional thermal methods.
Enzymatic Catalysis: Exploring the potential of enzymes to catalyze reactions involving fluoroalkynes with high selectivity and under environmentally benign conditions, which is a growing area of interest in green chemistry.
The unique properties imparted by the C-F bond—such as high thermal stability, chemical resistance, and altered electronic character—make fluoroalkynes attractive building blocks for advanced materials. wiley.comdongguk.eduresearchgate.net Future research could target:
Fluoropolymers: Using ω-fluoroalkynes as monomers or cross-linkers to create novel fluoropolymers with precisely controlled properties for applications ranging from electronics to coatings.
Liquid Crystals: Incorporating the rigid, linear alkyne and the polar C-F bond into molecular structures to design new liquid crystalline materials with tailored phase behavior and electro-optical properties.
Energy Materials: Investigating the use of fluorinated compounds derived from ω-fluoroalkynes in energy storage applications, such as in the design of more stable and efficient electrolytes for rechargeable batteries. researchgate.net
Building on the success of ω-[¹⁸F]fluoroalkynes in PET imaging, their application in the life sciences can be significantly expanded. nih.gov
Multimodal Imaging Probes: Designing probes that incorporate a fluoroalkyne moiety for PET imaging alongside a fluorescent dye for optical imaging, allowing for correlative studies across different imaging modalities.
Activity-Based Probes: Developing fluoroalkyne-containing molecules that can covalently bind to the active site of specific enzymes, enabling the imaging and quantification of enzyme activity in vivo.
Targeted Drug Delivery: Using the click chemistry handle of ω-fluoroalkynes to attach them to targeting ligands (e.g., antibodies, nanoparticles) for the delivery of diagnostic (¹⁸F) or therapeutic payloads to specific cells or tissues. The development of new bioconjugation strategies remains a key area for advancing these applications. mdpi.com
By systematically addressing these research challenges and exploring these future directions, the scientific community can unlock the full potential of this compound and the wider family of ω-fluoroalkynes, paving the way for new discoveries and technologies across multiple disciplines.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 9-Fluoro-1-nonyne?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm hydrogen, carbon, and fluorine environments. Compare chemical shifts with computational predictions or published data for similar fluorinated alkynes .
- Infrared (IR) Spectroscopy : Identify characteristic alkyne (C≡C stretch ~2100–2260 cm) and C-F bond vibrations (~1000–1300 cm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using electron ionization (EI) or high-resolution MS. Cross-reference with databases like NIST Chemistry WebBook .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile compounds.
- Waste Disposal : Follow institutional guidelines for fluorinated organic waste, as improper disposal may lead to environmental persistence .
Q. How can researchers optimize synthesis protocols for this compound to maximize yield?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Monitor purity via thin-layer chromatography (TLC).
- Reaction Monitoring : Employ in-situ techniques like FTIR or GC-MS to track alkyne formation and minimize side reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C≡C bonds to assess susceptibility to oxidative addition in palladium-catalyzed reactions.
- Kinetic Studies : Compare experimental reaction rates (e.g., Sonogashira coupling) with simulated activation barriers to validate computational models .
Q. What experimental designs address contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N) vs. oxidative (O) atmospheres.
- Controlled Replicates : Repeat experiments with standardized heating rates and sample masses. Use differential scanning calorimetry (DSC) to detect exothermic/endothermic events .
- Data Triangulation : Compare results with literature and validate using independent techniques (e.g., GC-MS for decomposition products) .
Q. How do surface interactions influence the environmental fate of this compound in indoor/outdoor settings?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica, metal oxides, or polymers.
- Environmental Simulation Chambers : Expose the compound to UV light, humidity, and ozone to mimic outdoor conditions. Analyze degradation products via LC-MS .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in NMR chemical shifts reported for this compound?
- Methodological Answer :
- Solvent Effects : Re-measure shifts in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess solvent polarity impacts.
- Instrument Calibration : Verify NMR spectrometer tuning with standard references (e.g., tetramethylsilane).
- Collaborative Validation : Share samples with independent labs to confirm reproducibility .
Key Considerations for Methodological Rigor
- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .
- Reproducibility : Document detailed protocols (e.g., solvent purity, reaction times) to enable replication .
- Ethical Compliance : Adhere to institutional safety guidelines for fluorinated compounds to mitigate health/environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
